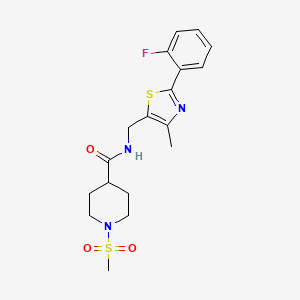
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O3S2 and its molecular weight is 411.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a synthetic compound, is part of the thiazole derivatives family and has shown promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O3S2, with a molecular weight of 411.5 g/mol . The compound features a thiazole ring, a fluorophenyl group, and a piperidine moiety, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in metabolic processes. Preliminary studies suggest that it may modulate orexin receptors, which are crucial for regulating sleep and energy homeostasis. This modulation presents potential avenues for treating sleep disorders and obesity-related conditions .
Interaction with Receptors
Research indicates that the compound's binding affinity to orexin receptors can be influenced by structural modifications in the thiazole moiety. These interactions are essential for understanding how the compound exerts its biological effects .
Antitumor Activity
Thiazole derivatives have been widely studied for their anticancer properties. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, structural analogs have shown IC50 values in the range of 1.61 to 1.98 µg/mL against specific tumor cells . The presence of electron-donating groups in the phenyl ring appears to enhance antitumor activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Various cancer lines |
| Compound 10 | 1.98 ± 1.22 | Various cancer lines |
Anticonvulsant Activity
Certain thiazole derivatives have also exhibited anticonvulsant effects. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly affect anticonvulsant properties, suggesting that this compound might possess similar potential .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Orexin Receptor Modulation : A study highlighted the role of thiazole derivatives in modulating orexin receptors, suggesting that this compound could be effective in managing sleep disorders .
- Cytotoxicity Studies : Research on structurally similar compounds revealed that modifications in the thiazole structure led to varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug development .
- Pharmacokinetics : Ongoing investigations into the pharmacokinetic properties of this compound are crucial for establishing its therapeutic viability, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles .
特性
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S2/c1-12-16(26-18(21-12)14-5-3-4-6-15(14)19)11-20-17(23)13-7-9-22(10-8-13)27(2,24)25/h3-6,13H,7-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXHKNPMBUZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














